(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
Overview
Description
“®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-dimensional structure due to the tetrahedral geometry around the carbon atoms. The presence of the piperazine and tetrahydropyran rings would also influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and tetrahydropyran rings. Piperazine rings can participate in various reactions, including substitution and ring-opening reactions . Tetrahydropyran rings can also undergo a variety of reactions, including those involving the oxygen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use Piperazine and its derivatives are central to the design of drugs exhibiting a wide range of therapeutic activities, including antipsychotic, antihistamine, anticancer, and antidepressant effects. Modifications to the piperazine nucleus significantly influence the medicinal potential of these molecules. Research has shown that piperazines serve as a versatile scaffold in drug discovery, leading to molecules with varied pharmacological profiles. This adaptability underscores the importance of piperazine derivatives in designing new therapeutic agents (A. Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Piperazine's versatility extends to antimycobacterial properties, with significant activity reported against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review by P. Girase et al. highlights the critical role of piperazine as a structural element in compounds targeting tuberculosis, suggesting its potential in addressing the need for new anti-TB molecules (P. Girase et al., 2020).
Pharmaceutical Applications of Piperazine and Morpholine The broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives is evident in their inclusion in various therapeutic agents. These compounds demonstrate potent pharmacophoric activities, supporting ongoing research into novel synthesis methods and potential medical applications (Al-Ghorbani Mohammed et al., 2015).
Exploring Biological Potentials of Piperazines Piperazines exhibit a range of biological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and anti-malarial effects. This diversity underlines the potential of piperazines in medicinal chemistry, with ongoing studies aimed at discovering new biologically active compounds (S. Verma & Sushil Kumar, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-methyl-1-(oxan-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMHECRTQDPAK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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